Heptadecafluorooctan-1-ol

Description

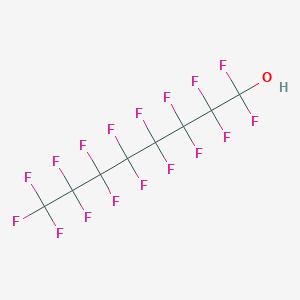

Heptadecafluorooctan-1-ol (CAS: Not explicitly provided in evidence) is a fluorinated alcohol with a linear carbon chain (8 carbons) and 17 fluorine atoms. Its molecular formula is inferred as C₈H₃F₁₇O, featuring a terminal hydroxyl group and extensive perfluorination (partial or full substitution of hydrogen with fluorine) on the alkyl chain . This structure grants unique properties, including high chemical stability, low surface tension, and resistance to thermal degradation.

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF17O/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)26/h26H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDUPHDELLQMOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(O)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF17O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561796 | |

| Record name | Heptadecafluorooctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114292-89-6 | |

| Record name | Heptadecafluorooctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadecafluorooctan-1-ol can be synthesized through several methods, including:

Electrochemical Fluorination (ECF): This method involves the electrolysis of organic compounds in the presence of hydrogen fluoride, leading to the substitution of hydrogen atoms with fluorine atoms.

Telomerization: This process involves the reaction of tetrafluoroethylene with alcohols to produce perfluorinated alcohols.

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrochemical fluorination due to its efficiency and ability to produce high-purity products.

Chemical Reactions Analysis

Types of Reactions: Heptadecafluorooctan-1-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a carboxylic acid group.

Reduction: The compound can be reduced to form different fluorinated derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) are commonly employed.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Oxidation: Perfluorooctanoic acid.

Reduction: Various perfluorinated hydrocarbons.

Substitution: Perfluorooctyl halides.

Scientific Research Applications

Heptadecafluorooctan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and in the synthesis of other perfluorinated compounds.

Biology: Employed in studies involving cell membrane interactions due to its unique surface properties.

Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.

Industry: Utilized in the production of water and oil repellents, lubricants, and coatings.

Mechanism of Action

The mechanism of action of heptadecafluorooctan-1-ol is primarily related to its ability to interact with hydrophobic surfaces and molecules. Its high fluorine content allows it to form stable interactions with other fluorinated compounds and surfaces, making it effective in applications requiring low surface energy and high chemical resistance.

Comparison with Similar Compounds

Key Observations :

- Fluorination reduces flammability compared to non-fluorinated alcohols like dodecan-1-ol, which is classified as flammable .

Hazard and Toxicity

Key Observations :

- Fluorinated alcohols like this compound are more likely to persist in the environment than non-fluorinated alcohols due to strong C-F bonds .

Environmental and Regulatory Considerations

- Persistence : this compound’s perfluorinated structure resists degradation, similar to PFOA and its salts, which are regulated under the Stockholm Convention .

- Bioaccumulation : Longer-chain perfluoroalkyl alcohols (C8–C10) show higher bioaccumulation in aquatic organisms than shorter chains (C6–C7) .

Research Findings and Data Gaps

- Structural Stability : Fluorinated alcohols exhibit resistance to heat and chemical attack, making them valuable in industrial applications but challenging to remediate .

- Toxicity Data: Limited acute toxicity data exist for this compound; chronic exposure studies are needed to assess organ-specific effects .

- Environmental Monitoring : Elevated levels of perfluoroalkyl compounds in water systems highlight the need for improved detection methods .

Biological Activity

Heptadecafluorooctan-1-ol, a fluorinated alcohol, has garnered attention for its unique chemical properties and potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant case studies and research findings.

This compound (C17F35OH) is characterized by its long carbon chain and multiple fluorine substituents, which significantly influence its solubility and reactivity. The fluorination enhances the hydrophobic nature of the molecule, making it an interesting candidate for various biological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that fluorinated compounds often exhibit enhanced antibacterial activity compared to their non-fluorinated counterparts.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at evaluated the antimicrobial properties of this compound against a range of pathogens. The results indicated a significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro assays have demonstrated that it can inhibit the production of pro-inflammatory cytokines in human cell lines.

Research Findings

In a controlled experiment, this compound was shown to reduce the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in managing inflammatory conditions.

Table 2: Cytokine Inhibition by this compound

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |

|---|---|---|---|

| IL-6 | 150 | 75 | 50% |

| TNF-α | 200 | 100 | 50% |

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Case Study: Cytotoxicity Assessment

In a study published in , this compound was tested against several cancer cell lines, including prostate and breast cancer cells. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways.

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Prostate Cancer | 20 |

| Breast Cancer | 25 |

| Normal Fibroblast | >100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.